5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylicacid
Description
5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a chlorine substituent at position 5 of the triazole ring and a 4-methylbenzyl group at position 1. Its molecular formula is C₁₁H₁₀ClN₃O₂, with a molecular weight of 267.67 g/mol. The compound’s structure combines a rigid triazole core with a lipophilic 4-methylbenzyl substituent, which influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-chloro-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-4-8(5-3-7)6-15-10(12)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZYEIPARQIGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like NaOH.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antibiotics. This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Properties
Studies have suggested that compounds containing triazole rings can inhibit cancer cell proliferation. Preliminary investigations into this compound have shown promise in targeting specific cancer types, particularly through mechanisms that induce apoptosis in malignant cells.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this triazole compound and evaluated their cytotoxic effects on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .
Agricultural Applications
Fungicides
The compound has been explored as a fungicide in agricultural settings. Its ability to disrupt fungal cell wall synthesis makes it effective against various plant pathogens. Field trials have shown improved crop yields when treated with formulations containing this triazole derivative.
Case Study: Crop Protection
In a controlled environment study, crops treated with 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited a significant reduction in fungal infections compared to untreated controls. This highlights its potential for integration into sustainable agricultural practices .
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polymer blends can improve their resistance to environmental stressors.
Case Study: Material Enhancement
A recent study focused on developing high-performance polymers using 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid as a crosslinking agent. The resulting materials demonstrated superior tensile strength and thermal resistance compared to conventional polymers .
Summary Table of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains; potential for new antibiotics |
| Anticancer Properties | Induces apoptosis in cancer cells; shows promise in targeted therapies | |
| Agriculture | Fungicides | Reduces fungal infections; improves crop yields |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents (Position 1/5) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | 4-methylbenzyl/Cl | C₁₁H₁₀ClN₃O₂ | 267.67 | Lipophilic benzyl group, Cl at C5 |
| 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | 4-chlorobenzyl/Cl | C₁₀H₇Cl₂N₃O₂ | 272.09 | Electron-withdrawing Cl on benzyl |
| 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 4-bromobenzyl/CH₃ | C₁₁H₁₀BrN₃O₂ | 296.12 | Bromine substituent, higher MW |
| 1-(4-Chlorophenyl)-5-CF₃-1H-1,2,3-triazole-4-carboxylic acid | 4-chlorophenyl/CF₃ | C₁₀H₆ClF₃N₃O₂ | 289.62 | Trifluoromethyl group at C5 |
Key Observations :
- Substituent Effects : The 4-methylbenzyl group in the target compound enhances lipophilicity compared to halogenated benzyl analogs (e.g., 4-chlorobenzyl or 4-bromobenzyl). However, halogenated derivatives exhibit stronger electron-withdrawing effects, which may influence acidity and reactivity .
Antiproliferative Activity Against Cancer Cell Lines
Key Findings :
- Electron-Withdrawing Groups Enhance Activity : The trifluoromethyl (CF₃) group in 1-(4-chlorophenyl)-5-CF₃-triazole-4-COOH increases acidity and target binding, leading to superior growth inhibition (GP = 68.09%) .
- Zwitterionic Forms Improve Permeability : Compounds like 5-methyl-1-(thiazol-2-yl)-triazole-4-COOH exhibit zwitterionic properties, improving cell permeability and selectivity .
- Target Compound’s Limitations : The 4-methylbenzyl group likely reduces acidity and cell permeability compared to halogenated or zwitterionic analogs, explaining its predicted lower activity .
Solubility and Pharmacokinetic Considerations
| Compound | Solubility Profile | Implications |
|---|---|---|
| 1-(4-Bromobenzyl)-5-methyl-triazole-4-COOH | Slight in DMSO, Methanol, Chloroform | Limited aqueous solubility |
| Target Compound (Inference) | Likely similar to above | May require formulation optimization |
Note: Poor solubility is a common challenge for triazole carboxylic acids, necessitating structural modifications (e.g., amidation) for drug development .
Biological Activity
5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1355172-83-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Molecular Weight : 251.67 g/mol
- CAS Number : 1355172-83-6
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various triazole derivatives, including 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Preliminary results indicate that the compound may exhibit promising inhibitory activity against COX enzymes, which are critical in the inflammatory process .
2. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds similar to 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
3. Anticancer Activity
Emerging research suggests that triazole derivatives can also play a role in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific activity of 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in cancer models remains to be fully elucidated.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives similar to 5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed a significant reduction in edema compared to the control group treated with saline. The results indicated a dose-dependent response in inflammation reduction.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests conducted on various triazole derivatives revealed that compounds with similar structures exhibited notable activity against Mycobacterium tuberculosis and other pathogenic bacteria. The results were measured using the agar diffusion method.
Structure–Activity Relationship (SAR)
The structure–activity relationship of triazoles indicates that substituents on the benzyl ring significantly influence biological activity. For instance:
- Electron-withdrawing groups enhance anti-inflammatory properties.
- Hydrophobic groups may increase antimicrobial efficacy.
Q & A
Basic: What are the standard synthetic routes for preparing 5-chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid?
Answer:
The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between an azide and alkyne to form the triazole core. Key steps include:
- Step 1 : Preparation of the azide precursor (e.g., 4-methylbenzyl azide) via nucleophilic substitution of 4-methylbenzyl chloride with sodium azide.
- Step 2 : Cycloaddition with a chloro-substituted alkyne (e.g., propiolic acid derivatives) under copper(I)-catalyzed conditions to ensure regioselective 1,4-substitution.
- Step 3 : Hydrolysis of the ester intermediate (if present) to yield the carboxylic acid moiety.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by ¹H/¹³C NMR and HPLC-MS .
Basic: How is the structure of this triazole derivative validated post-synthesis?
Answer:
Structural confirmation employs:
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–7.4 ppm for benzyl substituents) and the triazole proton (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and triazole carbons.
- X-ray Crystallography : Resolves regiochemistry and substituent orientation (e.g., chloro vs. benzyl positions) .
- FT-IR : Identifies carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹).
Advanced: How do electronic effects of substituents influence the compound's reactivity and biological activity?
Answer:
Substituent effects are analyzed via Structure-Activity Relationship (SAR) studies:
- Chloro Group : Enhances electrophilicity, improving enzyme-binding affinity (e.g., cytochrome P450 inhibition).
- 4-Methylbenzyl Group : Increases lipophilicity (logP > 2.5), aiding membrane permeability.
- Carboxylic Acid : Facilitates hydrogen bonding with target proteins (e.g., kinases).
Example : Analogues lacking the chloro group show 50% reduced activity in antifungal assays, highlighting its role in target engagement .
Advanced: What strategies resolve low yields in the final cycloaddition step?
Answer:
Optimization methods include:
- Catalyst Screening : Cu(I) vs. Ru(II) catalysts to improve regioselectivity (Cu(I) favors 1,4-substitution).
- Solvent Selection : DMF or t-BuOH enhances reaction efficiency vs. THF.
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1h, improving yield by 15–20% .
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus).
- Enzyme Inhibition : Fluorescence-based assays for CYP450 isoforms (e.g., CYP3A4).
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values.
Data is normalized to controls (e.g., fluconazole for antifungal tests) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Contradictions arise from variations in:
- Assay Conditions : pH, serum proteins, or incubation time (e.g., longer incubation increases false positives).
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays).
- Target Polymorphism : Genetic variability in enzyme isoforms (e.g., CYP2D6*10 allele reduces binding).
Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulates interactions with CYP450 or kinase ATP-binding pockets.
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlates substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
Basic: How is purity assessed for pharmacological studies?
Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm (purity ≥95%).
- Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios (±0.3% tolerance).
- Karl Fischer Titration : Quantifies residual water (<0.2% w/w) .
Advanced: What synthetic challenges arise in scaling up from milligram to gram quantities?
Answer:
Key challenges include:
- Exothermic Reactions : Control via slow azide addition and cooling (0–5°C).
- Byproduct Formation : Optimize stoichiometry (1:1.05 azide:alkyne ratio) to minimize dimerization.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
Advanced: How does the compound’s stability under physiological conditions affect drug design?
Answer:
- pH Stability : Carboxylic acid deprotonates at physiological pH (7.4), enhancing solubility but reducing cell permeability.
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP-mediated degradation (t₁/₂ < 30 min suggests rapid clearance).
Mitigation : Prodrug strategies (e.g., ester prodrugs) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
